4-Methylthiophene-2-sulfonamide

Description

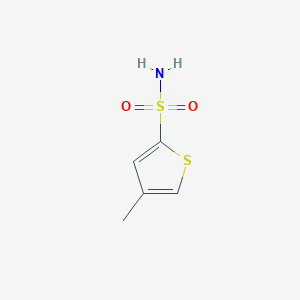

4-Methylthiophene-2-sulfonamide (CAS: 519055-70-0) is a sulfur-containing heterocyclic compound with the molecular formula C₅H₇NO₂S₂ and a molecular weight of 177.24 g/mol . Its structure comprises a thiophene ring substituted with a methyl group at the 4-position and a sulfonamide group (-SO₂NH₂) at the 2-position. This compound is of interest in medicinal chemistry and materials science due to the electron-rich thiophene core and the sulfonamide moiety, which is known for its bioactivity (e.g., enzyme inhibition) and synthetic versatility .

Properties

Molecular Formula |

C5H7NO2S2 |

|---|---|

Molecular Weight |

177.2 g/mol |

IUPAC Name |

4-methylthiophene-2-sulfonamide |

InChI |

InChI=1S/C5H7NO2S2/c1-4-2-5(9-3-4)10(6,7)8/h2-3H,1H3,(H2,6,7,8) |

InChI Key |

ZZIZNALHVCSALM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CSC(=C1)S(=O)(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following compounds share structural similarities with 4-methylthiophene-2-sulfonamide, differing primarily in substituents or ring systems:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Features |

|---|---|---|---|

| This compound | C₅H₇NO₂S₂ | 177.24 | Methyl (C4), sulfonamide (C2) |

| N-(4-Chlorophenyl)thiophene-2-sulfonamide | C₁₀H₈ClNO₂S₂ | 273.76 | Chlorophenyl group attached to sulfonamide |

| Ethyl-5-(4-chlorophenyl)-3-[N-(substituted) sulfonamide] thiophene-2-carboxylate derivatives | C₁₆H₁₅ClN₂O₄S₂ | ~380–400 | Ethyl carboxylate, chlorophenyl, sulfonamide |

| Methyl (4-Sulfamoylphenyl) Phenylphosphonate | C₁₃H₁₄NO₅PS | 323.29 | Phosphonate ester, sulfamoylphenyl |

Key Observations :

- Electron-Withdrawing vs.

- Synthetic Accessibility : Thiophene-2-sulfonamide derivatives are typically synthesized via nucleophilic substitution or coupling reactions. For example, N-(4-chlorophenyl)thiophene-2-sulfonamide is prepared by reacting thiophene-2-sulfonyl chloride with 4-chloroaniline, analogous to methods used for simpler sulfonamides .

Physicochemical Properties

- Solubility : The methyl group in this compound likely increases lipophilicity compared to polar derivatives like ethyl carboxylate-substituted thiophenes (e.g., compounds 4a–c in ), which exhibit moderate water solubility due to ester groups .

- Thermal Stability : Phosphonate-containing sulfonamides (e.g., Compound 4 in ) show higher thermal stability (waxy solid at room temperature) compared to simple sulfonamides, which are often crystalline solids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.